molecular formula C7H16N2O2S B2809398 3-((3-Aminopropyl)amino)tetrahydrothiophene 1,1-dioxide CAS No. 1049124-54-0

3-((3-Aminopropyl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B2809398
CAS No.: 1049124-54-0
M. Wt: 192.28
InChI Key: VKDWXKHHIBZVOK-UHFFFAOYSA-N
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Description

3-((3-Aminopropyl)amino)tetrahydrothiophene 1,1-dioxide is a substituted tetrahydrothiophene 1,1-dioxide derivative featuring a 3-aminopropylamino group at the 3-position of the five-membered ring. Its molecular formula is C₇H₁₆N₂O₂S, with a molecular weight of 192.28 g/mol. Its structural uniqueness lies in the dual amine groups, which enhance reactivity and solubility in polar environments .

Properties

IUPAC Name

N'-(1,1-dioxothiolan-3-yl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c8-3-1-4-9-7-2-5-12(10,11)6-7/h7,9H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDWXKHHIBZVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Aminopropyl)amino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene 1,1-dioxide with 3-aminopropylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-((3-Aminopropyl)amino)tetrahydrothiophene 1,1-dioxide involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-((3-Aminopropyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((3-Aminopropyl)amino)tetrahydrothiophene 1,1-dioxide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 3-((3-Aminopropyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key Compounds:

Sulfolane (Tetrahydrothiophene 1,1-dioxide) Formula: C₄H₈O₂S MW: 120.16 g/mol Substituents: None (parent compound). Applications: Industrial solvent for aromatic/aliphatic separations .

3-((3-Methoxypropyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride Formula: C₈H₁₈ClNO₃S MW: 243.75 g/mol Substituents: Methoxypropylamino group. Key Difference: Methoxy group reduces nucleophilicity compared to the target compound’s primary amine .

N-Allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride Formula: C₈H₁₆ClNO₂S MW: 225.73 g/mol Substituents: Allyl and methyl groups.

4-(3-Aminopropyl)thiomorpholine 1,1-dioxide Formula: C₇H₁₆N₂O₂S MW: 192.28 g/mol Substituents: 3-Aminopropyl group on a six-membered thiomorpholine ring. Key Difference: Larger ring size alters strain and solubility compared to the five-membered tetrahydrothiophene core .

3-(Heptan-4-ylamino)tetrahydrothiophene 1,1-dioxide Formula: C₁₁H₂₃NO₂S MW: 233.37 g/mol Substituents: Bulky heptan-4-yl group. Key Difference: Increased lipophilicity for membrane permeability .

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Compounds
Compound Molecular Weight (g/mol) Solubility (Relative) Reactivity Highlights
Sulfolane 120.16 High in polar solvents Low reactivity; used as inert solvent
Target Compound 192.28 Moderate (polar) Bifunctional amines enable crosslinking
3-((3-Methoxypropyl)amino)... hydrochloride 243.75 Low (hydrophobic) Methoxy group reduces nucleophilicity
4-(3-Aminopropyl)thiomorpholine dioxide 192.28 High (polar) Six-membered ring enhances stability
3-(Heptan-4-ylamino)... dioxide 233.37 Low (non-polar) Long alkyl chain increases lipophilicity
  • Solubility Trends: The target compound’s dual amine groups improve water solubility compared to alkyl-substituted derivatives (e.g., heptan-4-ylamino) but reduce it relative to sulfolane due to increased molecular weight.
  • Reactivity : The primary and secondary amines in the target compound facilitate reactions such as Schiff base formation or coordination chemistry, unlike sulfolane’s inertness .

Biological Activity

3-((3-Aminopropyl)amino)tetrahydrothiophene 1,1-dioxide (CAS No. 1049124-54-0) is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of 3-((3-Aminopropyl)amino)tetrahydrothiophene 1,1-dioxide features a tetrahydrothiophene ring with an amino group attached to a propyl chain. This configuration may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₇H₁₄N₂O₂S
Molecular Weight174.26 g/mol
Melting PointNot available
SolubilitySoluble in water

Biological Activity

Research indicates that compounds similar to 3-((3-Aminopropyl)amino)tetrahydrothiophene 1,1-dioxide exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects.

Antimicrobial Activity

Studies have shown that tetrahydrothiophene derivatives can possess significant antimicrobial properties. For instance, compounds within this class have been tested against various bacterial strains, demonstrating inhibitory effects. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research has suggested that similar compounds can reduce inflammation in models of arthritis and other inflammatory diseases.

Neuroprotective Properties

Emerging studies suggest that tetrahydrothiophene derivatives may offer neuroprotective benefits by modulating neurotransmitter systems or providing antioxidant effects. This aspect is particularly relevant in the context of neurodegenerative diseases.

The precise mechanism of action for 3-((3-Aminopropyl)amino)tetrahydrothiophene 1,1-dioxide remains under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes in the body:

  • Enzyme Inhibition : Similar compounds have been found to inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors may contribute to its neuroprotective effects.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to tetrahydrothiophenes:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various tetrahydrothiophene derivatives against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at low concentrations.
  • Inflammation Model : In an animal model of induced arthritis, a derivative showed a marked decrease in swelling and pain, correlating with reduced levels of inflammatory markers in serum.
  • Neuroprotection : A recent study assessed the neuroprotective effects of related compounds in models of oxidative stress. The results demonstrated that these compounds could significantly reduce cell death in neuronal cultures exposed to oxidative agents.

Q & A

Q. What are the established synthetic routes for 3-((3-Aminopropyl)amino)tetrahydrothiophene 1,1-dioxide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound is synthesized via multistep reactions involving thiophene derivatives and aminopropylamine precursors. Key steps include sulfonation of the tetrahydrothiophene core and subsequent coupling with 3-aminopropylamine. Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during sulfonation to prevent over-oxidation .
  • Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance solubility of intermediates .
  • Catalysts : Use of triethylamine (Et₃N) to neutralize HCl byproducts during amine coupling .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and amine functionalization (e.g., δ 2.8–3.2 ppm for sulfone protons, δ 1.6–2.0 ppm for aminopropyl chain) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 237.12) .
  • Infrared (IR) Spectroscopy : Peaks at 1150 cm⁻¹ (S=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm functional groups .
  • X-ray Crystallography : Resolves 3D conformation, particularly the chair conformation of the tetrahydrothiophene ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer: Contradictions often arise from variations in assay conditions or target specificity. To address this:

  • Orthogonal Assays : Compare results from fluorescence polarization (binding affinity) and enzymatic activity assays (IC₅₀) .
  • Buffer Optimization : Test activity in buffers with varying pH (6.5–7.5) and ionic strength to identify condition-dependent effects .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish nonspecific interactions .
  • Structural Analogs : Use compounds with modified substituents (e.g., triazole or pyrrole derivatives) to isolate pharmacophore contributions .

Q. What computational approaches are suitable for predicting the binding modes of this compound with enzymatic targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screen against crystallized targets (e.g., kinases or proteases) using flexible ligand settings to account for sulfone group rotation .
  • Molecular Dynamics (MD) Simulations (GROMACS) : Simulate binding stability over 100 ns trajectories; analyze RMSD and hydrogen bond persistence .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer mechanisms at the sulfone-enzyme interface .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities of analogs with modified aminopropyl chains .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on the tetrahydrothiophene core?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with:
    • Amino chain modifications : Replace 3-aminopropyl with 2-aminoethyl or 4-aminobutyl to assess chain length effects .
    • Heterocyclic Additions : Introduce triazole or pyrrole moieties to the tetrahydrothiophene ring (see Table 1) .
  • Biological Testing : Measure IC₅₀ against a panel of enzymes (e.g., proteases, kinases) to identify selectivity trends .
  • Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. Table 1: Representative Structural Analogs and Bioactivity

Analog StructureTarget EnzymeIC₅₀ (µM)Key SAR InsightReference
Triazole-substituted derivativeProtease A0.45Enhanced hydrogen bonding
Pyrrole-substituted derivativeKinase B12.3Reduced steric hindrance

Q. What experimental strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?

Methodological Answer:

  • Chiral Chromatography : Use CHIRALPAK® columns with hexane/isopropanol (85:15) to resolve enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during amine coupling to induce enantioselectivity .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with tartaric acid derivatives .

Q. How can researchers address discrepancies in reported solubility and stability profiles of this compound?

Methodological Answer:

  • Solubility Screening : Test in DMSO, PBS, and simulated gastric fluid (pH 1.2–7.4) with sonication .
  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Lyophilization : Improve long-term stability by lyophilizing in trehalose matrices .

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